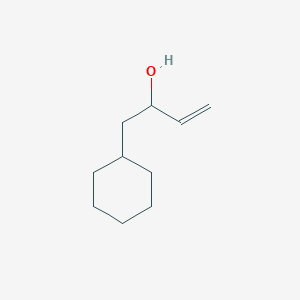

1-Cyclohexyl-3-buten-2-ol

Description

Significance in Contemporary Organic Synthesis Research

1-Cyclohexyl-3-buten-2-ol serves as a precursor in various organic reactions. For instance, it is utilized in the synthesis of 6-cyclohexyl-2-isopropyl-4-hexenoic acid. prepchem.com This transformation involves reacting this compound with isopropylmalonic acid diethyl ester in the presence of tetraethyl orthotitanate. prepchem.com The resulting product is then subjected to hydrolysis to yield the final hexenoic acid derivative. prepchem.com

Furthermore, this allylic alcohol can be converted into its corresponding ester, isovaleric acid 1-cyclohexyl-3-buten-2-yl ester, through a reaction with isovaleric acid chloride. prepchem.com Such esterification reactions are fundamental in organic synthesis, often employed to protect hydroxyl groups or to introduce new functional moieties into a molecule.

The reactivity of the allylic alcohol group is also central to its utility. Allylic alcohols are known to undergo a variety of transformations, including oxidation, reduction, and rearrangement reactions. libretexts.orgiastate.edu For example, they can be subjected to dehydrative cross-coupling reactions with terminal alkynes to form 1,4-enynes, a transformation that can be catalyzed by a palladium/calcium system. researchgate.net Additionally, nickel-catalyzed coupling reactions of allylic alcohols represent a method for preparing other valuable organic compounds. mit.edu The versatility of these reactions underscores the importance of this compound as a platform for accessing a range of more complex chemical structures.

Key Structural Features: Allylic Alcohol Functionality and Stereogenic Center

The molecular architecture of this compound is defined by two principal features: the allylic alcohol functional group and a stereogenic center. The term "allylic" refers to the C-OH group being bonded to a carbon atom that is adjacent to a carbon-carbon double bond (C=C). This arrangement confers specific reactivity to the alcohol. libretexts.org

The presence of a stereogenic center at the second carbon atom (the carbon bearing the hydroxyl group) is of significant stereochemical interest. A stereogenic center is a carbon atom attached to four different substituent groups. sydney.edu.au In the case of this compound, these four groups are: a hydrogen atom, a hydroxyl group (-OH), a vinyl group (-CH=CH2), and a cyclohexylmethyl group (-CH2-C6H11). The existence of this chiral center means that the molecule can exist as a pair of non-superimposable mirror images, known as enantiomers. sydney.edu.au

Isomeric Considerations and Stereochemical Complexity within the Butenol (B1619263) Moiety

The butenol portion of this compound introduces further layers of isomeric complexity. Beyond the enantiomers arising from the stereogenic center, the potential for diastereomers exists if additional stereocenters are present in a given reaction or derivative. Diastereomers are stereoisomers that are not mirror images of each other. sydney.edu.au

The synthesis of this compound itself, for example, through the reaction of cyclohexylacetaldehyde with vinylmagnesium bromide, typically results in a racemic mixture, meaning both enantiomers are produced in equal amounts. prepchem.com The separation of these enantiomers, or the stereoselective synthesis of a single enantiomer, is a common challenge and area of research in organic chemistry.

Furthermore, reactions involving the allylic alcohol can be influenced by the existing stereocenter, potentially leading to diastereoselective outcomes. For instance, in nitrile oxide cycloaddition reactions with derivatives of 3-buten-2-ol (B146109), the stereochemistry of the resulting products is influenced by the stereocenter of the starting alcohol. nih.gov The study of how the stereochemistry of a starting material directs the stereochemical outcome of a reaction is a fundamental aspect of modern organic synthesis.

Structure

3D Structure

Properties

Molecular Formula |

C10H18O |

|---|---|

Molecular Weight |

154.25 g/mol |

IUPAC Name |

1-cyclohexylbut-3-en-2-ol |

InChI |

InChI=1S/C10H18O/c1-2-10(11)8-9-6-4-3-5-7-9/h2,9-11H,1,3-8H2 |

InChI Key |

XYPCFYDZWKTHRT-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(CC1CCCCC1)O |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 1 Cyclohexyl 3 Buten 2 Ol and Its Core Moieties

Elucidation of Reaction Pathways

The reactivity of 1-Cyclohexyl-3-buten-2-ol is dictated by the interplay of its functional groups. The hydroxyl group can act as a leaving group, often after protonation or activation, while the double bond provides a site for various addition and rearrangement reactions.

Studies on Electrophilic Activation Mechanisms

The activation of the hydroxyl group in allylic alcohols is a key step in many transformations, as the hydroxide (B78521) ion is a poor leaving group. sioc-journal.cn Electrophilic activation is a common strategy to facilitate its departure.

In the presence of a strong acid (HX), the oxygen of the hydroxyl group in this compound is protonated to form an oxonium ion. This converts the poor leaving group (-OH) into a good leaving group (H₂O). libretexts.org Subsequent departure of a water molecule generates a secondary allylic carbocation. This carbocation is resonance-stabilized, with the positive charge delocalized between the C2 and C4 positions. A nucleophile can then attack at either of these positions, leading to a mixture of products. For instance, the reaction of 3-buten-2-ol (B146109) with a hydrogen halide can yield both 3-chloro-1-butene (B1220285) and the rearranged product 1-chloro-2-butene (B1196595). tennessee.edu

Another mode of electrophilic activation involves the use of Lewis acids. For instance, certain silicon-based Lewis acids can coordinate to the carbonyl oxygen of an aldehyde, activating it for nucleophilic attack by an allyl group. gla.ac.uk While this is an intermolecular reaction, the principle of activating a functional group towards nucleophilic attack is relevant. In the context of this compound, a Lewis acid could coordinate to the hydroxyl oxygen, facilitating its departure and the formation of the allylic carbocation.

Furthermore, some transition metal catalysts can activate allylic alcohols without the need for external activators under mild conditions. acs.org This is a significant area of research, as it offers more environmentally benign reaction pathways. organic-chemistry.org

Analysis of Radical Intermediates and Rearrangement Processes

Free radical reactions offer an alternative pathway for the transformation of this compound. bbhegdecollege.com Historically, the triphenylmethyl radical was the first organic free radical to be studied. bbhegdecollege.com Radical reactions often involve a chain mechanism consisting of initiation, propagation, and termination steps.

A radical can be generated at a carbon atom in the vicinity of the functional groups of this compound. For example, the addition of a radical initiator, such as dibenzoyl peroxide, can lead to the formation of an intermediate carbon-centered radical. acs.org This radical can then undergo various reactions, including rearrangement. A notable rearrangement is the 1,2-migration of a group, such as an acetoxy group, in an intermediate C-radical. acs.org In the case of this compound, a similar 1,2-shift of the hydroxyl group could potentially occur in a radical intermediate.

The presence of solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to influence the product distribution in reactions involving radical intermediates, suggesting that the solvent can play a crucial role in stabilizing certain intermediates or transition states. researchgate.net

It's important to note that carbocation rearrangements are also common, especially in SN1 type reactions. libretexts.org These rearrangements, such as hydride shifts and alkyl shifts, occur to form a more stable carbocation. libretexts.org While less likely to be the dominant pathway for the secondary allylic carbocation derived from this compound due to its resonance stabilization, the possibility of such rearrangements should be considered.

Hydride Transfer and Redox-Relay Mechanisms

Hydride transfer is a fundamental step in many oxidation and reduction reactions. In the context of alcohols, this process is often catalyzed by enzymes or transition metal complexes. nih.gov For the oxidation of an alcohol, the mechanism can involve the initial activation of the alcohol to its alkoxide form, followed by the transfer of a hydride ion from the α-carbon to an acceptor molecule. nih.gov

Asymmetric transfer hydrogenation (ATH) is a prominent example where a hydride is transferred from a hydrogen source, such as isopropanol (B130326) or triethylammonium (B8662869) formate, to a substrate. shu.edu This process is often catalyzed by rhodium and ruthenium complexes. shu.edu While typically applied to aldehydes and ketones, research has extended this methodology to the reduction of allylic alcohols. shu.edu Iron-catalyzed transfer hydrogenation of allylic alcohols using isopropanol as the hydrogen donor has also been developed, proceeding through an iron hydride species. acs.org

A "borrowing hydrogen" or "hydrogen autotransfer" mechanism is another elegant process where an alcohol is temporarily oxidized to a carbonyl compound, which then participates in a subsequent reaction, followed by the regeneration of the alcohol functionality in the final product. acs.org This strategy, often catalyzed by ruthenium complexes, has been used for the enantioconvergent hydrobenzylation of allylic alcohols. acs.org The key intermediate in these reactions is often an α,β-unsaturated ketone formed from the allylic alcohol. acs.org

Redox-relay mechanisms are also pertinent, particularly in palladium-catalyzed reactions. For instance, a redox-relay Heck reaction of aryl ketones with alkenols has been developed, which involves a sequence of β-hydride elimination and migratory insertion steps. nih.gov

Catalytic Cycle Analysis in Transformations

Transition metal catalysis provides powerful tools for the selective transformation of organic molecules. Palladium and ruthenium catalysts are particularly versatile and have been extensively studied for reactions involving allylic alcohols.

Palladium-Mediated Reaction Mechanisms

Palladium catalysis is a cornerstone of modern organic synthesis, facilitating a wide array of cross-coupling and functionalization reactions. collectionscanada.gc.ca The reactivity of palladium complexes stems from their ability to cycle between different oxidation states, most commonly Pd(0) and Pd(II).

A general catalytic cycle for the palladium-catalyzed functionalization of an allylic alcohol often begins with the coordination of the Pd(0) catalyst to the double bond of the alcohol. mdpi.com This is followed by the oxidative addition of the C-O bond to the palladium center, forming a π-allylpalladium(II) intermediate and a hydroxide ion. mdpi.com This step is often rate-limiting due to the poor leaving group ability of the hydroxide. mdpi.com To facilitate this step, co-catalysts or additives are sometimes employed. mdpi.com For example, the addition of a urea (B33335) derivative can promote the C-O bond cleavage through a cooperative hydrogen-bonding network. mdpi.com

Once the π-allylpalladium(II) complex is formed, a nucleophile can attack the allyl moiety, leading to the formation of the desired product and regenerating the Pd(0) catalyst, thus closing the catalytic cycle. Product inhibition can sometimes be observed, where the product coordinates to the palladium catalyst more strongly than the starting material, slowing down the reaction. mdpi.com

The nature of the ligands on the palladium catalyst plays a crucial role in its activity and selectivity. collectionscanada.gc.ca For instance, N-heterocyclic carbene (NHC) ligands, being strong electron donors, can enhance the catalytic activity. collectionscanada.gc.ca The choice of palladium precursor and solvent can also significantly impact the reaction outcome. acs.org

A notable application of palladium catalysis is the direct silylation and borylation of allylic alcohols, which proceed under mild and neutral conditions. acs.orgorganic-chemistry.org Mechanistic studies suggest that these reactions involve a Pd(0) species and a hypervalent silylsilicate intermediate. organic-chemistry.org

Here is a representative table summarizing the effect of different palladium catalysts on a silylation reaction:

| Entry | Catalyst | Yield (%) |

| 1 | Pd(OCOCF₃)₂ | 70 |

| 2 | PdCl₂ | 50 |

| 3 | Pd(OAc)₂ | 0 |

| 4 | Pd₂(dba)₃ | 0 |

| Data adapted from a study on the silylation of cinnamyl alcohol. acs.org |

Ruthenium-Catalyzed Oxidation Mechanisms

Ruthenium complexes are highly effective catalysts for the oxidation of alcohols, owing to the wide range of accessible oxidation states of ruthenium. rsc.org The oxidation of secondary alcohols, such as this compound, to the corresponding ketones is a fundamental transformation.

The mechanism of ruthenium-catalyzed oxidation often depends on the specific catalyst and oxidant used. In one common pathway, a Ru(III) species acts as the active catalyst. The reaction kinetics for the oxidation of secondary alcohols by bromamine-T, catalyzed by Ru(III) chloride, show a first-order dependence on the oxidant and fractional-order dependence on the alcohol, Ru(III), and acid concentration. tandfonline.com A proposed mechanism involves the formation of an intermediate complex between the oxidant and the alcohol, followed by a rate-determining step. tandfonline.com The active catalytic species is often proposed to be a complex ion like [RuCl₆]³⁻. tandfonline.com

Another general mechanism for ruthenium-catalyzed oxidation involves a hydrogen transfer process. In the presence of a hydrogen acceptor like acetone (B3395972), a ruthenium alkoxide intermediate can undergo β-hydride elimination to form the ketone product and a ruthenium hydride species. fairfield.edu The ruthenium hydride is then re-oxidized by the hydrogen acceptor to regenerate the active ruthenium catalyst. fairfield.edu The addition of a sacrificial hydrogen acceptor, such as 1-dodecene, can significantly enhance the rate of oxidation of secondary alcohols. koreascience.kr

The following table shows the effect of adding a hydrogen acceptor on the oxidation of 1-(2-naphthyl)ethanol:

| Run | Additive | Conversion (%) | Yield (%) |

| 1 | None | 35 | 15 |

| 2 | 1-dodecene | 85 | 77 |

| Data adapted from a study on the ruthenium-catalyzed oxidation of a secondary alcohol. koreascience.kr |

Biomimetic oxidation reactions using ruthenium catalysts, inspired by enzymes like cytochrome P-450, have also been developed. These reactions can proceed under mild conditions and offer high selectivity. The mechanism can involve the formation of a high-valent oxo-ruthenium species which then acts as the active oxidant.

Computational Organic Chemistry Approaches

Computational chemistry has emerged as a powerful tool for investigating reaction mechanisms, offering insights that are often difficult to obtain through experimental methods alone. Techniques such as Density Functional Theory (DFT) and Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) modeling are instrumental in validating mechanistic proposals and predicting chemical properties.

Density Functional Theory (DFT) Calculations for Mechanistic Validation

In the context of reactions involving moieties similar to those in this compound, DFT has been employed to elucidate various mechanistic pathways. For instance, in the study of β-amino alcohols reacting with thionyl chloride, DFT calculations helped to understand the role of different substituents, including cyclohexyl, in directing the reaction towards specific products. cdnsciencepub.com These calculations revealed that the reaction mechanism is sensitive to the nature of the substituent on the nitrogen atom, with cyclohexyl and other bulky groups favoring a pathway where the nitrogen atom initiates the attack on the sulfur of thionyl chloride. cdnsciencepub.com

Furthermore, DFT has been instrumental in understanding the mechanisms of metal-catalyzed reactions, which are common for allylic and homoallylic alcohols. For example, in the iridium-catalyzed 1,3-rearrangement of allylic alcohols, mechanistic investigations suggested the involvement of a π-allyl-Ir(V) intermediate. nih.gov Similarly, nickel-catalyzed isomerizations of homoallylic alcohols are proposed to proceed through a catalytic cycle involving nickel-hydride intermediates, migratory insertion, and β-hydride elimination, a mechanism supported by deuterium (B1214612) labeling experiments and computational studies. organic-chemistry.org

The power of DFT also lies in its ability to predict and explain stereoselectivity. In the N-heterocyclic carbene (NHC)-catalyzed cycloaddition of ketenes and benzaldehydes, DFT calculations were used to determine the most favorable reaction pathway and predict the major stereoisomer, which was in good agreement with experimental results. rsc.org

The table below summarizes key findings from DFT studies on reactions involving cyclohexyl and alcohol moieties.

| Reaction Type | Key Mechanistic Insight from DFT | Relevant Moiety |

| Reaction of β-amino alcohols with thionyl chloride | Cyclohexyl group favors nitrogen-initiated attack on sulfur. cdnsciencepub.com | Cyclohexyl |

| Iridium-catalyzed 1,3-rearrangement | Involvement of a π-allyl-Ir(V) intermediate. nih.gov | Allylic Alcohol |

| Nickel-catalyzed isomerization | Catalytic cycle with nickel-hydride intermediates. organic-chemistry.org | Homoallylic Alcohol |

| NHC-catalyzed [2+2] cycloaddition | Determination of the rate- and stereoselectivity-determining step. rsc.org | General Aldehyde/Ketone |

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Spectral Data Validation

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structure of compounds with their physicochemical properties or biological activities, respectively. conicet.gov.ar These models are built on the principle that the properties of a chemical are a function of its molecular structure. mdpi.com A primary application of QSPR/QSAR is the prediction of properties for new or untested compounds, which can significantly reduce the time and cost of experimental work. conicet.gov.ar

A crucial aspect of building robust QSPR/QSAR models is their validation. nih.gov Validation ensures that the model is not only statistically sound for the training set of compounds but also has predictive power for external data. semanticscholar.org This is typically achieved through internal validation techniques like cross-validation and external validation using an independent test set of compounds. nih.gov

For a compound like this compound, QSPR models could be developed to predict various spectral properties, such as its boiling point, partition coefficient, or chromatographic retention indices. mdpi.com The development of such models involves several key steps:

Data Set Selection: A diverse set of compounds with known spectral data is compiled. mdpi.com

Descriptor Generation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. mdpi.com These can range from simple constitutional descriptors to more complex quantum chemical parameters.

Model Development: Statistical methods, most commonly multiple linear regression (MLR), are used to establish a mathematical relationship between the descriptors and the property of interest. mdpi.com

Model Validation: The model's statistical significance and predictive ability are rigorously assessed. mdpi.com

Studies on aliphatic alcohols have successfully employed QSPR to model properties like boiling point and water solubility. mdpi.comunlp.edu.ar In these studies, the molecular structure is often divided into substructures (e.g., the alkyl group and the hydroxyl group) to generate specific structural parameters. mdpi.com The predictive power of these models is typically evaluated by statistical metrics such as the multiple correlation coefficient (R), the Fisher ratio (F), and the standard deviation (s). mdpi.com

The table below outlines the general workflow and key statistical parameters used in QSPR/QSAR modeling for property prediction.

| Stage | Description | Key Parameters/Techniques |

| Model Building | Development of the mathematical relationship between structure and property. | Multiple Linear Regression (MLR), Genetic Function Approximation (GFA) nih.gov |

| Internal Validation | Assessment of the model's robustness using the training set. | Cross-validation (Leave-one-out) conicet.gov.ar |

| External Validation | Assessment of the model's predictive power on an independent data set. | Predictive R² (R²pred) nih.gov |

| Goodness-of-fit | Statistical measure of how well the model fits the data. | Correlation coefficient (R), Coefficient of determination (R²) |

| Statistical Significance | Measure of the model's statistical validity. | F-statistic, Standard deviation (s) |

By applying these computational approaches, researchers can gain a deeper understanding of the chemical behavior of this compound and its constituent moieties, facilitating the prediction of its properties and the design of novel chemical transformations.

Chemical Transformations and Reactivity Profiles of 1 Cyclohexyl 3 Buten 2 Ol

Oxidation Reactions to Corresponding Carbonyl Compounds

The secondary alcohol group in 1-cyclohexyl-3-buten-2-ol can be oxidized to the corresponding ketone, 1-cyclohexyl-3-buten-2-one. Various oxidizing agents can accomplish this transformation. For instance, the use of a Shvo catalyst in the presence of 2,6-dimethoxy-1,4-benzoquinone (B191094) in N,N-dimethylformamide at 80°C provides the corresponding ketone in good yield, with the notable advantage of preserving the alkene's stereochemistry and avoiding isomerization to the saturated ketone. uantwerpen.be

Another approach involves a one-pot synthesis method using palladium(II) chloride and chromium(VI) oxide in a mixture of acetonitrile (B52724) and water. This reaction proceeds at 60°C and is followed by treatment with concentrated hydrochloric acid to yield the α,β-unsaturated ketone. acs.org

The choice of oxidant and reaction conditions is crucial to prevent side reactions, such as oxidation of the double bond or isomerization. For example, while strong oxidizing agents can be used, milder, more selective methods are often preferred to maintain the integrity of the vinyl group. eopcw.com

Interactive Data Table: Oxidation of this compound

| Reagent/Catalyst | Co-reagent/Solvent | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Shvo's catalyst | 2,6-dimethoxy-1,4-benzoquinone, DMF | 80 | 1-Cyclohexyl-3-buten-2-one | Good | uantwerpen.be |

| PdCl₂ | CrO₃, CH₃CN/H₂O, then HCl | 60 | (E)-4-Cyclohexyl-3-buten-2-one | - | acs.org |

Reduction and Hydrogenation Chemistries

The reduction of this compound can target either the carbon-carbon double bond or proceed via hydrogenolysis of the alcohol, though the former is more common. Catalytic hydrogenation is a primary method for the reduction of the alkene functionality. The choice of catalyst is critical to achieve selectivity. For instance, partial hydrogenation of a related compound, (1R,2R)-1-cyclohexyl-2-methyl-3-butyn-1-ol, to the corresponding alkene was achieved in 95% yield using a Lindlar catalyst, demonstrating the potential for selective reduction of unsaturation without affecting other functional groups. beilstein-journals.org

In some cases, hydrogenation can lead to the saturated alcohol, 1-cyclohexyl-butan-2-ol. For example, during catalytic isomerization reactions using palladium on carbon (Pd/C), partial hydrogenation to the saturated alcohol can occur as a side reaction. The selectivity of hydrogenation is influenced by factors such as the catalyst, solvent, temperature, and pressure.

Isomerization Studies, Including Allylic Rearrangements

Allylic alcohols like this compound can undergo isomerization reactions, including allylic rearrangements, where the double bond shifts its position. wikipedia.org The reaction of 1-chloro-2-butene (B1196595) with sodium hydroxide (B78521), for example, yields a mixture of 2-buten-1-ol and 3-buten-2-ol (B146109), illustrating the principle of allylic shifts. wikipedia.org

Catalytic systems can facilitate these rearrangements. For instance, dichlorotris(triphenylphosphine)ruthenium can catalyze the rearrangement of allylic alcohols to the corresponding carbonyl compounds. uni-rostock.de Similarly, palladium on carbon (Pd/C) in the presence of triethylamine (B128534) at elevated temperatures can isomerize 1-cyclohexyl-2-propen-1-ol (B1345661) to the corresponding ketone. It is plausible that this compound could undergo similar ruthenium- or palladium-catalyzed isomerization to form 1-cyclohexylbutan-1-one. uni-rostock.de

The conversion of 3-buten-2-ol to butanone can be achieved with high turnover frequency using triphenyl phosphine (B1218219) in the presence of a ruthenium catalyst. uni-rostock.de This suggests that similar isomerization of this compound is feasible.

Elimination Reactions Leading to Olefinic Products (e.g., Dehydration to Dienes)

The alcohol group in this compound can be eliminated, typically through an acid-catalyzed dehydration reaction, to form dienes. libretexts.org When treated with a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) and heat, the hydroxyl group is protonated to form a good leaving group (water). masterorganicchemistry.com Subsequent loss of water generates a carbocation intermediate. masterorganicchemistry.com

Deprotonation from an adjacent carbon atom then yields a new double bond. In the case of this compound, elimination can lead to the formation of a conjugated diene, such as 1-cyclohexyl-1,3-butadiene. The regioselectivity of the elimination is generally governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product. libretexts.org However, the specific reaction conditions and the potential for carbocation rearrangements can influence the product distribution. masterorganicchemistry.com For instance, the reaction of 1-bromo-2-butene with water can produce 1,3-butadiene (B125203) alongside the substitution products 2-buten-1-ol and 3-buten-2-ol. libretexts.org

Carbon-Carbon Bond Forming Reactions

Carbon-carbon bond forming reactions are fundamental in organic synthesis for building more complex molecular skeletons. alevelchemistry.co.ukillinois.edu this compound and its derivatives can participate in such reactions through various methodologies.

Cross-Coupling Methodologies

Cross-coupling reactions, often catalyzed by transition metals like palladium or nickel, are powerful tools for forming carbon-carbon bonds. chemie-brunschwig.ch While direct cross-coupling of the alcohol is not typical, it can be converted into a suitable electrophile, such as an allylic halide or triflate, for participation in these reactions. For example, the reaction of 3-buten-2-ol with a reagent system can yield 3-chloro-1-butene (B1220285), which can then undergo cross-coupling. tennessee.edu

The Heck reaction, which couples an unsaturated halide with an alkene, is a prominent example of a palladium-catalyzed cross-coupling reaction. alevelchemistry.co.ukchemie-brunschwig.ch Other notable methods include the Suzuki-Miyaura coupling (using organoboron compounds), the Negishi coupling (using organozinc reagents), and copper-catalyzed couplings. chemie-brunschwig.chresearchgate.net These reactions offer a versatile platform for introducing new carbon substituents at the vinylic positions of derivatives of this compound.

Cycloaddition Reactions (e.g., [4+2] Cycloadditions)

The vinyl group in this compound can act as a dienophile in cycloaddition reactions, most notably the Diels-Alder reaction, a type of [4+2] cycloaddition. wikipedia.org In this reaction, a conjugated diene reacts with an alkene (the dienophile) to form a six-membered ring. wikipedia.org

The reactivity of the dienophile in a Diels-Alder reaction is influenced by the electronic nature of its substituents. The hydroxyl group in this compound may influence the stereochemical outcome of the cycloaddition. Studies on related systems, such as derivatives of 3-buten-2-ol, have shown that the stereochemistry of the alcohol and the nature of its protecting group can direct the facial selectivity of the cycloaddition. nih.gov For instance, the tert-butyldimethylsilyl ether derivative of 3-buten-2-ol has been shown to provide a reasonable degree of diastereoselection in cycloadditions with various nitrile oxides. nih.gov The use of Lewis acid catalysts can also enhance the rate and selectivity of Diels-Alder reactions involving such allylic alcohols. academie-sciences.fr

Interactive Data Table: Diastereoselection in Nitrile Oxide Cycloaddition with a Derivative of 3-Buten-2-ol

| Dipolarophile | Nitrile Oxide | Diastereomeric Ratio | Reference |

|---|---|---|---|

| tert-Butyldimethylsilyl ether of 3-buten-2-ol | Tetrahydropyranyl ether derivative of 2-nitroethanol | 81:19 | nih.gov |

Derivatization Strategies for Enhanced Reactivity and Analysis

Derivatization is a common strategy in organic synthesis to modify the properties of a molecule temporarily or permanently. For an alcohol like this compound, derivatization of the hydroxyl group can protect it from unwanted reactions, increase its volatility for analytical purposes like gas chromatography, or activate it for subsequent transformations.

Silylation is a widely employed technique for the protection of hydroxyl groups. The introduction of a silyl (B83357) ether group in place of the hydroxyl group generally increases the compound's volatility and thermal stability, which is particularly advantageous for gas chromatography-mass spectrometry (GC-MS) analysis. The steric hindrance around the hydroxyl group in this compound, conferred by the adjacent cyclohexyl group, plays a significant role in the choice of silylating agent and reaction conditions.

Common silylating agents for secondary alcohols include trimethylsilyl (B98337) (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS or TBS), and triisopropylsilyl (TIPS) halides or azides. The choice among these is often a balance between ease of introduction, stability of the resulting silyl ether, and ease of subsequent deprotection. For a sterically hindered alcohol, more reactive silylating agents or more forcing conditions may be necessary.

For instance, the reaction of a secondary alcohol with a silyl chloride, such as tert-butyldimethylsilyl chloride, is typically carried out in the presence of a base like imidazole (B134444) or triethylamine in a solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). The base serves to neutralize the hydrochloric acid byproduct. The increased steric bulk of the TBDMS group compared to a TMS group results in a more stable silyl ether, which is more resistant to hydrolysis and certain reaction conditions.

Table 1: Representative Silylation Reactions for Secondary Allylic Alcohols

| Silylating Agent | Typical Reagents and Conditions | Resulting Silyl Ether | Key Characteristics |

| Trimethylsilyl chloride (TMSCl) | TMSCl, Triethylamine, DCM, 0 °C to rt | Trimethylsilyl ether | Low steric bulk, easily cleaved. |

| tert-Butyldimethylsilyl chloride (TBDMSCl) | TBDMSCl, Imidazole, DMF, rt | tert-Butyldimethylsilyl ether | Good stability, widely used. |

| Triisopropylsilyl chloride (TIPSCl) | TIPSCl, Imidazole, DMF, rt to 40 °C | Triisopropylsilyl ether | High steric bulk, very stable. |

The successful silylation of this compound would yield a derivative with increased lipophilicity and reduced polarity, making it more amenable to analysis by techniques that require volatilization of the analyte.

The formation of boronic acid derivatives from alcohols, particularly diols, is a cornerstone of various applications, including cross-coupling reactions (e.g., Suzuki coupling) and the development of chemical sensors. While the direct conversion of a simple alcohol like this compound to a boronic acid is not a standard transformation, it can be derivatized to form boronate esters.

Boronate esters are typically formed by the reaction of a diol with a boronic acid. However, in the context of derivatizing the alcohol itself, one might consider reactions that involve the vinyl group of this compound. A key reaction in this regard is hydroboration.

Hydroboration of the terminal double bond of this compound, after protecting the hydroxyl group as a silyl ether, would lead to the formation of an organoborane. Subsequent oxidation of the carbon-boron bond can yield a diol, or the organoborane can be used in cross-coupling reactions. The regioselectivity of the hydroboration is dictated by steric and electronic factors, with the boron atom typically adding to the less substituted carbon atom of the alkene (anti-Markovnikov addition).

For example, the reaction of a protected this compound with a borane (B79455) source like 9-borabicyclo[3.3.1]nonane (9-BBN) would result in the formation of a boronate intermediate. This intermediate can then be reacted with a suitable diol, such as pinacol (B44631), to form a stable pinacol boronate ester. This derivative could then be a substrate for palladium-catalyzed cross-coupling reactions.

Table 2: Potential Pathway to a Boronic Acid Derivative

| Step | Reaction | Reagents and Conditions | Intermediate/Product | Purpose |

| 1 | Protection | TBDMSCl, Imidazole, DMF | 1-(tert-Butyldimethylsilyloxy)-1-cyclohexyl-3-butene | Protects the hydroxyl group. |

| 2 | Hydroboration | 9-BBN, THF | Organoborane intermediate | Introduces boron at the terminal carbon. |

| 3 | Esterification | Pinacol, rt | Pinacol boronate ester derivative | Creates a stable, isolable boronic acid derivative for further use. |

The formation of such boronic acid derivatives transforms the relatively simple structure of this compound into a versatile building block for the synthesis of more complex molecules.

Synthetic Applications and Intermediate Role of 1 Cyclohexyl 3 Buten 2 Ol

Precursor in the Synthesis of Diverse Organic Compounds (e.g., Ketones, Aldehydes, Dienes)

The functional groups within 1-Cyclohexyl-3-buten-2-ol allow for its conversion into several other classes of organic compounds through straightforward and well-established chemical transformations.

As a secondary alcohol, this compound can be readily oxidized to its corresponding ketone, 1-cyclohexyl-3-buten-2-one. This α,β-unsaturated ketone is a valuable synthon in its own right, susceptible to conjugate additions. This oxidation can be achieved using a variety of standard oxidizing agents. Furthermore, enzymatic methods, such as those using alcohol dehydrogenase (ADH), are known to oxidize similar butenediol structures, suggesting a potential biocatalytic route to the ketone. nih.gov

The allylic nature of the alcohol also permits its conversion into a conjugated diene. Acid-catalyzed dehydration of this compound is expected to proceed via an E1 elimination mechanism to form the stable, conjugated 1-cyclohexyl-1,3-butadiene. masterorganicchemistry.com This transformation is analogous to the dehydration of other cyclic alcohols and diols to their corresponding alkenes and dienes. researchgate.netuu.nl The resulting diene is a classic substrate for cycloaddition reactions, such as the Diels-Alder reaction, for forming more complex cyclic systems. libretexts.org

While the direct oxidation of a secondary alcohol to an aldehyde is not feasible without carbon-carbon bond cleavage, allylic alcohols as a class are utilized in modern synthetic methods to construct long-chain aldehydes. For instance, in palladium-catalyzed homologation reactions, primary allylic alcohols like 3-buten-1-ol (B139374) can be coupled with aryl ketones to yield β-aryl aldehydes. nih.gov This places compounds with the butenol (B1619263) scaffold in the toolbox for advanced aldehyde synthesis.

| Starting Material | Reaction Type | Product Class | Exemplary Product | Relevant Findings |

|---|---|---|---|---|

| This compound | Oxidation | Ketone | 1-Cyclohexyl-3-buten-2-one | Secondary alcohols are readily oxidized to ketones. Biocatalytic oxidation of similar structures is established. nih.gov |

| This compound | Dehydration | Diene | 1-Cyclohexyl-1,3-butadiene | Acid-catalyzed elimination is a standard method for alkene synthesis from alcohols. masterorganicchemistry.com Dehydration of related thio-alcohols to dienes has been demonstrated. oup.com |

| This compound (as a class of reagent) | Palladium-Catalyzed Homologation | Aldehyde | (Target β-Aryl Aldehyde) | Related primary allylic alcohols are used in coupling reactions with aryl ketones to synthesize long-chain aldehydes. nih.gov |

Chiral Building Block in Stereoselective Synthesis

When prepared in an enantiomerically pure form, this compound can serve as a valuable chiral building block. The chiral center, being adjacent to the double bond, can influence the facial selectivity of reactions involving the alkene, a process known as allylic strain or stereocontrol.

A prominent example of this principle is seen in 1,3-dipolar cycloaddition reactions. Research on the closely related 3-buten-2-ol (B146109) has shown that the allylic oxygen atom exerts a powerful directing effect in nitrile oxide cycloadditions. nih.gov When the hydroxyl group is protected, for example as a silyl (B83357) ether, it directs the incoming dipole to the anti-face of the alkene, leading to high diastereoselectivity in the formation of the resulting isoxazoline (B3343090) ring. nih.gov This stereochemical control is crucial as the isoxazoline products can be further transformed into β-hydroxy ketone or γ-amino alcohol fragments, which are key components of many natural products. nih.gov A similar high degree of stereocontrol would be anticipated for reactions involving chiral this compound, where the cyclohexyl group would primarily add a steric component to the established electronic directing effect of the allylic oxygen.

The development of asymmetric protocols often relies on either a chiral catalyst or a chiral auxiliary. diva-portal.org The use of a chiral building block like enantiopure this compound falls into the latter category, offering an efficient strategy for transferring stereochemical information from a relatively simple starting material to a more complex product. This approach is fundamental to the synthesis of single-enantiomer bioactive molecules, where biological activity is often confined to just one enantiomer. researchgate.net

Role in the Construction of Functionalized Cyclic Molecular Architectures

The dual functionality of this compound as both an alkene and an alcohol makes it a suitable partner in a variety of cyclization reactions designed to build functionalized rings.

A significant application is in transition metal-catalyzed annulations. For example, ruthenium-catalyzed cyclization of N-substituted benzamides with allylic alcohols provides an efficient route to 3-substituted isoindolinones, a scaffold present in numerous biologically active molecules. rsc.org In these reactions, the allylic alcohol acts as the coupling partner, ultimately forming a new carbon-carbon bond at the ortho-position of the benzamide (B126) and cyclizing to form the heterocyclic ring system. rsc.org While this compound was not explicitly tested in the referenced study, a range of other secondary allylic alcohols were, demonstrating the broad scope of the reaction. rsc.org This method represents a powerful tool for constructing complex, functionalized cyclic architectures in a single step.

| Allylic Alcohol Partner | Product | Isolated Yield (%) |

|---|---|---|

| 3-Buten-2-ol | 3-(1-(4-methoxyphenyl)-3-methylisoindolin-2-yl)isoindolin-1-one | 72 |

| Pent-1-en-3-ol | 3-(1-(4-methoxyphenyl)-3-ethylisoindolin-2-yl)isoindolin-1-one | 67 |

| Hex-1-en-3-ol | 3-(1-(4-methoxyphenyl)-3-propylisoindolin-2-yl)isoindolin-1-one | 65 |

| 1-Phenylbut-3-en-2-ol | 3-(1-(4-methoxyphenyl)-3-(1-phenylethyl)isoindolin-2-yl)isoindolin-1-one | 68 |

The product structures in the table are generalized based on the reaction of N-benzyl 4-methoxy benzamide with the listed allylic alcohols as described in the source.

In addition to metal-catalyzed reactions, the alkene moiety can participate in photocycloadditions. The [2+2] photocycloaddition between two olefins is a primary method for accessing cyclobutane (B1203170) rings, which are key intermediates in the synthesis of various natural products. tum.de Furthermore, the diene product formed from the dehydration of this compound can undergo [4+2] Diels-Alder cycloadditions to generate substituted cyclohexene (B86901) rings, one of the most powerful and reliable reactions for ring formation in organic synthesis. libretexts.org

Intermediate in Complex Natural Product and Fine Chemical Synthesis

While specific total syntheses employing this compound as a key intermediate are not prominently documented, its structural motifs are found in numerous bioactive molecules and fine chemicals. This suggests its potential as a specialized building block for complex target-oriented synthesis.

The cyclohexyl group is a common feature in pharmacologically active compounds, where it can enhance lipophilicity or provide an optimal steric profile for binding to biological targets. For example, in the synthesis of novel inhibitors of the hypoxia-inducible factor (HIF) pathway, a cyclohexyl group was found to be well-tolerated in the final pyranopyridine structure, leading to a potent derivative with an IC₅₀ of 0.4 μM. nih.gov The synthesis of such complex heterocyclic systems often relies on the assembly of smaller, functionalized fragments, a role for which this compound or its derivatives would be well-suited.

Furthermore, the allylic alcohol functionality is a precursor to many other groups that are valuable in the synthesis of fine chemicals and natural products. For instance, the conversion to a diene opens up pathways to complex polycyclic systems via Diels-Alder reactions. rsc.org Such dienes are important building blocks in the synthesis of natural products like Apoptolidin. rsc.org The synthesis of statin side-chains, such as 5-amino-4-hydroxyvaleric acid derivatives, often involves building blocks where a cyclohexyl group is a possible substituent on a chiral backbone. google.com

The utility of a synthon like this compound lies in its ability to introduce a combination of features—a chiral center, latent functionality in the form of the alkene, and a specific lipophilic group—in a single, efficient step, which is a core principle in the design of syntheses for complex natural products and fine chemicals. ontosight.ai

Advanced Spectroscopic and Chromatographic Characterization Techniques for 1 Cyclohexyl 3 Buten 2 Ol in Research

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. For 1-Cyclohexyl-3-buten-2-ol, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and stereochemistry.

¹H NMR spectroscopy identifies the chemical environment of each proton in the molecule. The spectrum of this compound is expected to show distinct signals for the vinyl protons (=CH- and =CH₂), the carbinol proton (-CH(OH)-), the allylic protons (-CH₂-C=), and the cyclohexyl protons. The vinyl protons typically appear in the downfield region (δ 5-6 ppm), with the internal vinyl proton showing coupling to the adjacent carbinol and terminal vinyl protons. The carbinol proton signal would be found in the region of δ 3.5-4.5 ppm, its multiplicity depending on the coupling with the neighboring allylic and vinyl protons. The cyclohexyl protons produce a complex set of overlapping signals in the upfield region (δ 1.0-2.0 ppm).

¹³C NMR spectroscopy provides information on the carbon skeleton. The spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The olefinic carbons (=CH- and =CH₂) are expected to resonate at δ 115-140 ppm, while the carbon bearing the hydroxyl group (-C(OH)-) would appear between δ 65-75 ppm. The carbons of the cyclohexyl ring and the allylic methylene (B1212753) group will be observed in the upfield region (δ 20-45 ppm).

2D NMR techniques, such as COSY, HSQC, and HMBC, are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the structure.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to connect adjacent protons within the vinyl, allylic, and cyclohexyl fragments. jmcs.org.mx

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom to which it is directly attached. jmcs.org.mxresearchgate.net This allows for the definitive assignment of carbon resonances based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. researchgate.net This is instrumental in connecting the different structural fragments, for instance, by showing a correlation from the carbinol proton to the carbons of the cyclohexyl ring and the vinyl group.

Table 1: Predicted NMR Data for this compound Note: These are predicted chemical shift ranges based on typical values for similar structural motifs. Actual values may vary based on solvent and experimental conditions.

¹H NMR (in CDCl₃)| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| =CH₂ | 5.10 - 5.30 | Doublet of doublets |

| =CH- | 5.70 - 5.90 | Multiplet |

| -CH(OH)- | 4.00 - 4.30 | Multiplet |

| -CH₂- (allylic) | 2.10 - 2.40 | Multiplet |

| Cyclohexyl-CH | 1.00 - 2.00 | Multiplet |

¹³C NMR (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=CH₂ | ~118 |

| C=CH- | ~135 |

| C-OH | ~73 |

| C-CH₂- (allylic) | ~42 |

| C-1 (Cyclohexyl) | ~43 |

| C-2,6 (Cyclohexyl) | ~29 |

| C-3,5 (Cyclohexyl) | ~26 |

| C-4 (Cyclohexyl) | ~26 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (molar mass: 154.25 g/mol ), the electron ionization (EI) mass spectrum would typically show a molecular ion peak ([M]⁺) at m/z = 154, although for alcohols, this peak can be weak or absent. rsc.org

The fragmentation of this compound is dominated by pathways characteristic of secondary alcohols and allylic systems. Key fragmentation processes include:

Loss of water: A common fragmentation for alcohols, leading to a peak at m/z 136 ([M-H₂O]⁺). nist.gov

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom. This can occur in two ways:

Loss of the vinyl group (•CH=CH₂) to give a fragment at m/z 127.

Loss of the cyclohexyl group (•C₆H₁₁) to yield a characteristic and often abundant ion at m/z 71.

Cleavage of the cyclohexyl ring: Fragmentation of the cyclohexyl ring can lead to a series of peaks separated by 14 mass units, corresponding to the loss of (CH₂)n units. A prominent peak at m/z 83 corresponds to the cyclohexyl cation [C₆H₁₁]⁺, and a peak at m/z 55 results from the loss of ethene from this ion.

Table 2: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 154 | [C₁₀H₁₈O]⁺ | Molecular Ion (M⁺) |

| 136 | [C₁₀H₁₆]⁺ | Loss of H₂O from M⁺ |

| 83 | [C₆H₁₁]⁺ | Cleavage of the bond between the cyclohexyl ring and the side chain |

| 71 | [C₄H₇O]⁺ | Alpha-cleavage with loss of the cyclohexyl radical |

| 57 | [C₃H₅O]⁺ | Further fragmentation of the side chain |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for separating this compound from reaction mixtures and for assessing its purity, including its enantiomeric purity.

Gas Chromatography (GC) for Volatile Mixtures

Gas chromatography is well-suited for the analysis of volatile compounds like this compound. A typical GC method would involve injecting the sample into a heated port where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. A common stationary phase for alcohol analysis is a mid-polarity column, such as one coated with a phenyl polysiloxane-based polymer. The oven temperature would be programmed to start at a lower temperature and ramp up to ensure separation from both more volatile starting materials and less volatile byproducts. Detection is commonly performed using a Flame Ionization Detector (FID), which provides a response proportional to the mass of the carbon-containing analyte. GC coupled with Mass Spectrometry (GC-MS) allows for the identification of the separated components based on their mass spectra.

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC for Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC) can be used for the analysis and purification of this compound, particularly if the compound is part of a non-volatile mixture. However, its most critical application for this chiral molecule is the determination of enantiomeric purity.

Chiral HPLC is the gold standard for separating and quantifying enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. For secondary allylic alcohols, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD, Chiralpak® AD), are highly effective. The separation is typically performed in normal-phase mode, using a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol modifier such as isopropanol (B130326) or ethanol. The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation and quantification using a UV detector.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. The IR spectrum of this compound will display characteristic absorption bands that confirm its structure.

The key absorptions expected are:

A strong, broad band in the region of 3200-3600 cm⁻¹ , characteristic of the O-H stretching vibration of the alcohol functional group. The broadening is due to intermolecular hydrogen bonding.

Multiple bands in the 2850-3000 cm⁻¹ region corresponding to C-H stretching vibrations . This includes absorptions for the sp² C-H bonds of the vinyl group (typically >3000 cm⁻¹) and the sp³ C-H bonds of the cyclohexyl and allylic methylene groups (typically <3000 cm⁻¹).

An absorption of medium intensity around 1640-1680 cm⁻¹ due to the C=C stretching vibration of the vinyl group.

A strong band in the region of 1000-1200 cm⁻¹ corresponding to the C-O stretching vibration of the secondary alcohol.

Bands around 910 cm⁻¹ and 990 cm⁻¹ are characteristic of the out-of-plane C-H bending vibrations of a terminal vinyl group (-CH=CH₂).

Table 3: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200-3600 (broad) | O-H stretch | Alcohol |

| 3010-3090 | C-H stretch (sp²) | Alkene |

| 2850-2960 | C-H stretch (sp³) | Alkane (Cyclohexyl) |

| 1640-1680 | C=C stretch | Alkene |

| 1000-1200 | C-O stretch | Secondary Alcohol |

X-ray Diffraction Analysis of Crystalline Derivatives for Absolute Configuration Determination

While NMR and MS can elucidate the connectivity of a molecule, they generally cannot determine its absolute configuration (the specific 3D arrangement of atoms at a chiral center). X-ray diffraction analysis of a single crystal is the most definitive method for this purpose. However, this compound is a liquid or low-melting solid at room temperature, making it unsuitable for direct single-crystal X-ray analysis.

To overcome this, the alcohol is first converted into a crystalline derivative. This is typically achieved by reacting the alcohol with a chiral or heavy-atom-containing carboxylic acid (or its acyl chloride) to form an ester. Common derivatizing agents include p-nitrobenzoyl chloride or Mosher's acid chloride. These derivatives are often highly crystalline solids.

Once a suitable single crystal of the derivative is grown, it is analyzed by X-ray diffraction. The resulting electron density map provides the precise three-dimensional structure of the molecule in the crystal lattice. If the derivatizing agent has a known absolute configuration or contains a heavy atom (like bromine or iodine), advanced crystallographic methods (anomalous dispersion) can be used to unambiguously determine the absolute configuration (R or S) of the chiral center in the original alcohol.

Q & A

Q. What are the common synthetic routes for preparing 1-Cyclohexyl-3-buten-2-ol, and what experimental conditions are critical for optimizing yield?

- Methodological Answer : this compound can be synthesized via acid-catalyzed cyclization of precursors like 3-buten-2-ol derivatives or through Grignard reactions involving cyclohexylmagnesium bromide and α,β-unsaturated carbonyl compounds. Key parameters include temperature control (e.g., maintaining 0–5°C for Grignard reactions) and solvent selection (e.g., anhydrous tetrahydrofuran or diethyl ether). Post-reaction purification often involves fractional distillation or column chromatography to isolate the product .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : The cyclohexyl group appears as a multiplet in the -NMR spectrum (δ 1.0–2.0 ppm), while the allylic alcohol protons (C3-OH and C4 double bond) resonate at δ 4.0–5.5 ppm. -NMR will show characteristic signals for the cyclohexyl carbons (20–35 ppm) and the conjugated double bond (120–130 ppm).

- IR : A broad O-H stretch (~3200–3400 cm) and C=C stretch (~1640 cm) confirm the alcohol and alkene functional groups.

- GC-MS : Molecular ion peaks at m/z 154 (C) and fragmentation patterns (e.g., loss of HO or cyclohexyl group) aid in structural validation .

Advanced Research Questions

Q. What are the stereochemical implications of this compound’s structure on its reactivity in Diels-Alder reactions?

Q. How does this compound contribute to atmospheric VOC emissions, and what analytical methods quantify its environmental impact?

- Methodological Answer : As a volatile organic compound (VOC), it may participate in ozone and secondary organic aerosol (SOA) formation. Proton-transfer-reaction mass spectrometry (PTR-MS) and gas chromatography with flame ionization detection (GC-FID) are used to measure its emission fluxes. Global models (e.g., NVOC emission frameworks) integrate satellite data and climatic variables to estimate its atmospheric lifetime and regional contributions .

Q. What contradictions exist in reported spectral data for this compound, and how can researchers resolve them?

- Methodological Answer : Discrepancies in -NMR chemical shifts (e.g., δ 4.5–5.5 ppm for allylic protons) may arise from solvent effects or impurities. Researchers should cross-reference multiple databases (e.g., PubChem, NIST Chemistry WebBook) and validate findings with high-purity samples. For example, conflicting IR stretches for O-H bonds can be resolved by deuterium exchange experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.